molecular formula C17H17NO5S B230288 Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester

Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester

Cat. No. B230288
M. Wt: 347.4 g/mol
InChI Key: WEVVRNMDPFEJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester, also known as ATS, is a chemical compound that has been widely used in scientific research. ATS is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in cell signaling and regulation.

Mechanism of Action

Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester is a potent inhibitor of PKC, which is an enzyme that plays a crucial role in cell signaling and regulation. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various target proteins, leading to changes in cellular function. Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester inhibits PKC activity by binding to the enzyme's regulatory domain, preventing its activation and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects:
Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that is necessary for tumor growth and metastasis. In addition, Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester has been shown to have anti-inflammatory effects and has been used to treat various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester is also relatively easy to synthesize, making it readily available for use in research. However, Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester has some limitations. It is not cell-permeable and must be delivered to cells using transfection methods. In addition, Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester has been shown to have some cytotoxic effects, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester. One area of research is the development of new PKC inhibitors with improved specificity and potency. Another area of research is the use of Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester in combination with other drugs to enhance its therapeutic effects. Finally, Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester may have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases.

Synthesis Methods

The synthesis of Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester involves the reaction of toluene-4-sulfonyl chloride with 4-aminophenol, followed by the acetylation of the resulting compound with acetic anhydride. The final step involves the esterification of the acetylated compound with 4-hydroxybenzoic acid. The resulting compound is Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester, which is a white crystalline powder with a molecular weight of 459.54 g/mol.

Scientific Research Applications

Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester has been widely used in scientific research as a tool to study the role of PKC in cell signaling and regulation. PKC is a family of enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and survival. Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester has been shown to inhibit PKC activity in a dose-dependent manner, making it a valuable tool for studying the role of PKC in various cellular processes.

properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl] acetate

InChI

InChI=1S/C17H17NO5S/c1-12-4-10-17(11-5-12)24(21,22)18(13(2)19)15-6-8-16(9-7-15)23-14(3)20/h4-11H,1-3H3

InChI Key

WEVVRNMDPFEJCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C

Origin of Product

United States

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